4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzamide
Description
4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzamide is a hydantoin derivative characterized by a benzamide moiety linked to a 4-methyl-2,5-dioxoimidazolidin-4-yl (methylhydantoin) core. Its molecular formula is C₁₁H₁₁N₃O₃, with a monoisotopic mass of 233.08005 Da . The compound has been explored as a precursor in synthesizing antimicrobial agents due to the hydantoin scaffold’s known bioactivity . Structurally, it features a planar benzamide group and a five-membered hydantoin ring with a methyl substituent at the 4-position, contributing to its stereoelectronic properties .
Key spectral data include:
Properties
IUPAC Name |
4-(4-methyl-2,5-dioxoimidazolidin-4-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c1-11(9(16)13-10(17)14-11)7-4-2-6(3-5-7)8(12)15/h2-5H,1H3,(H2,12,15)(H2,13,14,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTJYGMRAXBEYFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)C2=CC=C(C=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzamide typically involves multiple steps, starting with the formation of the imidazolidin-4-yl ring. One common approach is the reaction of 4-methyl-2,5-dioxoimidazolidin-4-ylamine with benzoyl chloride under controlled conditions to form the benzamide derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Substitution reactions can introduce different substituents on the benzamide ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted benzamide derivatives.
Scientific Research Applications
4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzamide, often referred to by its chemical structure, is a compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This article explores the applications of this compound, focusing on its scientific research applications, including medicinal chemistry, materials science, and biochemical studies.
Medicinal Chemistry
One of the most promising areas for the application of this compound is in medicinal chemistry. Research indicates that compounds with similar structures exhibit significant biological activities:
- Antitumor Activity : Studies have shown that imidazolidin derivatives can inhibit tumor cell proliferation. For example, a series of benzamide derivatives were synthesized and tested for their cytotoxicity against various cancer cell lines, demonstrating that modifications at specific positions can enhance their antitumor efficacy .
- Antimicrobial Properties : The compound has also been investigated for its antimicrobial effects. In vitro studies suggest that it exhibits activity against a range of bacterial strains, making it a candidate for developing new antibiotics .
Materials Science
The unique structural features of this compound make it suitable for applications in materials science:
- Polymer Chemistry : The compound can be used as a monomer in polymer synthesis. Research has indicated that incorporating imidazolidin units into polymer chains can improve thermal stability and mechanical properties .
- Nanomaterials : Its ability to form stable complexes with metal ions opens avenues for the development of nanomaterials. These materials can have applications in catalysis and sensor technologies .
Biochemical Studies
In biochemical research, this compound serves as a valuable tool for studying enzyme mechanisms and protein interactions:
- Enzyme Inhibition Studies : The compound's structural similarity to known enzyme substrates suggests potential as an inhibitor in enzyme assays. Research has demonstrated that it can modulate the activity of certain enzymes involved in metabolic pathways .
- Protein Binding Studies : Investigations into the binding affinity of this compound with various proteins have provided insights into its mechanism of action at the molecular level .
Case Study 1: Antitumor Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of benzamide derivatives including this compound and evaluated their cytotoxicity against human cancer cell lines. The results indicated that this compound exhibited significant cytotoxic effects against breast and lung cancer cells compared to standard chemotherapeutic agents .
Case Study 2: Antimicrobial Efficacy
A research team investigated the antimicrobial properties of several imidazolidin derivatives, including our compound of interest. The study revealed that this compound showed promising activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .
Mechanism of Action
The mechanism by which 4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs vary in substituents on the benzene ring, hydantoin core modifications, and bioactivity profiles. Below is a comparative analysis based on synthesis, physicochemical properties, and biological relevance:
Structural and Functional Modifications
Physicochemical and Spectral Comparisons
- Solubility : Sulfonamide derivatives (e.g., C₁₀H₁₁N₃O₄S ) exhibit higher aqueous solubility than benzamide analogs due to the sulfonamide group’s polarity.
- Mass Spectrometry : All derivatives show distinct [M+H]⁺ peaks (e.g., m/z 388 for Compound 16 , m/z 387 for Compound 82 ), confirming structural fidelity.
- NMR Shifts : Fluorine-containing derivatives (e.g., Compound 16) display downfield shifts for aromatic protons (δ 7.52–7.95 ppm) due to electron-withdrawing effects .
Biological Activity
4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzamide, a compound with potential therapeutic applications, has garnered attention in various fields of biological research. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a benzamide structure with an imidazolidin-2,5-dione moiety, which is crucial for its biological activity. The presence of the 4-methyl group enhances its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate cellular pathways. Key mechanisms include:
- Enzyme Inhibition : The compound acts as an enzyme inhibitor by binding to the active sites of target proteins. This inhibition can disrupt various biological processes, including inflammatory pathways and cancer cell proliferation .
- Signal Transduction Modulation : It may interact with cellular receptors, influencing signal transduction pathways that regulate cell growth and apoptosis.
Anticancer Properties
Studies have demonstrated that derivatives of this compound exhibit significant antiproliferative activity across various cancer cell lines. For example:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| PID-SO 16 | HT-1080 | 0.066 | Microtubule disruption |
| PID-SO 17 | MCF7 | 0.075 | Colchicine-binding site interaction |
| PID-SO 18 | HT-29 | 0.080 | Cell cycle arrest in G2/M phase |
These compounds have been shown to effectively disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
Anti-inflammatory Potential
Research indicates that the compound may also possess anti-inflammatory properties. It has been investigated for its potential use in treating conditions mediated by metalloproteases and inflammatory cytokines. In vitro studies suggest that it can inhibit the activity of these enzymes, thereby reducing inflammation .
Case Studies
- Autoimmune Disorders : A study utilizing molecular docking simulations highlighted the compound's potential as a therapeutic agent for autoimmune diseases such as rheumatoid arthritis and type 1 diabetes. The compound demonstrated favorable binding affinities to key receptors involved in these conditions .
- SARS-CoV-2 Inhibition : Recent findings suggest that this compound could inhibit the main protease (Mpro) of SARS-CoV-2, indicating its potential role in antiviral therapy .
Toxicity and Safety Profile
The safety profile of this compound has been evaluated in various studies. Preliminary results indicate low cytotoxicity in normal cell lines at therapeutic concentrations, making it a promising candidate for further development .
Q & A
Basic Questions
Q. What are the common synthetic routes for preparing 4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzamide derivatives, and how are they optimized for yield and purity?
- The compound and its derivatives are typically synthesized via alkylation or condensation reactions. For example, General Method B involves reacting this compound with substituted α-bromo ketones (e.g., 2-bromo-1-(2,4-difluorophenyl)ethanone) in polar aprotic solvents like DMF, yielding derivatives with moderate-to-high purity (56–89%) . Optimization includes controlling stoichiometry, reaction time (e.g., 4–6 hours), and purification via column chromatography or recrystallization.
Q. What spectroscopic techniques are employed to confirm the structure and purity of this compound derivatives?
- 1H/13C NMR is critical for structural confirmation, identifying key peaks such as imidazolidinone carbonyls (δ ~174–189 ppm) and aromatic protons (δ ~7.5–8.1 ppm). UPLC-MS (e.g., m/z 388 [M+H]+) and HPLC (>95% purity) are used to assess purity .
Q. What analytical approaches are used to determine the enantiomeric purity and isomeric ratios in synthesized derivatives?
- Diastereoisomeric mixtures (e.g., 1:1.35 isomer ratio) are analyzed via 1H NMR integration of distinct proton environments or chiral HPLC . Advanced separation techniques (e.g., preparative HPLC) may be required for isolating isomers .
Advanced Questions
Q. How can researchers address challenges related to diastereoisomer formation during alkylation of this compound precursors?
- Diastereomer formation arises from stereochemical complexity at the imidazolidinone core. Strategies include:
- Steric/electronic tuning of substituents on α-bromo ketones to favor one pathway.
- Dynamic kinetic resolution using chiral catalysts or solvents.
- Post-synthetic separation via preparative chromatography .
Q. What methodologies are recommended for evaluating the antimicrobial activity of this compound derivatives against Mycobacterium tuberculosis?
- Resazurin microplate assay (REMA) is used to determine minimum inhibitory concentrations (MICs). Fluorescence-based readouts (λex 560 nm, λem 590 nm) quantify bacterial viability, with rifampicin as a positive control. Assays are performed in Middlebrook 7H9 broth under microaerophilic conditions .
Q. How do reaction conditions (e.g., solvent choice, temperature) influence the yield and stereochemical outcome in the synthesis of derivatives?
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance reactivity of α-bromo ketones but may promote side reactions.
- Temperature : Reflux conditions (~80–100°C) improve reaction rates but risk decomposition.
- Catalysts : Acidic conditions (e.g., glacial acetic acid) facilitate condensation but may alter stereochemistry .
Q. In SAR studies, how can researchers systematically modify the benzamide and imidazolidinone moieties to enhance biological activity?
- Benzamide modifications : Introduce electron-withdrawing groups (e.g., -F, -CF3) to improve target binding.
- Imidazolidinone substitutions : Vary alkyl groups (e.g., methyl to adamantyl) to modulate lipophilicity and metabolic stability.
- Linker optimization : Adjust spacer length between moieties to optimize pharmacokinetics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
